tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the dihydro-2H-pyran ring, followed by the introduction of the hydrazinecarboxylate group. The tert-butyl group could be introduced at an appropriate step depending on the specific synthetic route chosen. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Scientific Research Applications
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Tert-butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate is utilized in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process involves acylation and subsequent reactions with alkyl hydrazines, resulting in fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
Hydroxypyrazole-Based Ligands for Zn(II) Detection
The compound has been used in the synthesis of hydroxypyrazole-based ligands like tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate. These ligands show fluorescence upon coordinating with Zn(II) ions, indicating their potential as fluorescent sensors (Formica et al., 2018).
Optical Properties in Luminescent Derivatives
The compound is involved in the creation of trityl group-containing glassy luminescent derivatives. These derivatives exhibit specific absorption and emission spectra, making them promising for applications in organic light-emitting diodes and organic lasers (Zarins et al., 2012).
Synthesis and Theoretical Studies as Mcl-1 Antagonists
Its derivatives, such as (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate, have been synthesized and studied for their potential as Mcl-1 enzyme antagonists. Molecular docking studies indicate moderate binding efficiency of these compounds (Bhat et al., 2019).
Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones
It is used in the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones and related heterocycles, which are of interest in medicinal chemistry (Obreza & Urleb, 2003).
Synthesis of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles
The compound is instrumental in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, leading to new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine derivatives (Tsizorik et al., 2019).
Properties
IUPAC Name |
tert-butyl N-(oxan-4-ylideneamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEHTHNPTMRRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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